cyclosporin A analog B-5-49
Description
Properties
CAS No. |
102819-70-5 |
|---|---|
Molecular Formula |
C12H8F3NO3 |
Synonyms |
cyclosporin A analog B-5-49 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Cyclosporin a Analog B 5 49
Strategies for Chemical Modification of the Cyclosporin (B1163) A Scaffold
The chemical modification of the cyclosporin A (CsA) scaffold is a key strategy for generating analogs with novel properties. These modifications can be broadly categorized into semi-synthetic derivatizations of the natural product and total synthesis of analogs.
Semi-synthetic approaches primarily target the few reactive sites on the CsA molecule. The hydroxyl and alkene functionalities within the side chain of the MeBmt residue at position 1 are the most accessible points for chemical alteration. tandfonline.com For instance, the double bond can undergo reactions like epoxidation. echemi.com
Another significant strategy involves modifications at other amino acid positions. While most amino acids in CsA are N-methylated, which hinders many standard peptide chemistry reactions, the non-N-methylated residues, L-alanine at position 7 and D-alanine at position 8, offer potential sites for modification. karger.com However, altering the core peptide backbone is synthetically challenging and often requires a total synthesis approach.
Total synthesis provides the greatest flexibility for introducing diverse chemical changes. It allows for the incorporation of non-natural or modified amino acids at any of the eleven positions, enabling a systematic exploration of structure-activity relationships (SAR). tandfonline.comkarger.com This approach has been instrumental in creating a wide array of cyclosporin analogs with altered biological activities.
Derivatization can also be achieved by creating conjugates. For example, CsA can be linked to other molecules through its MeBmt side chain to alter its delivery and tissue penetration properties. tandfonline.com
Stereoselective Synthesis Approaches to Cyclosporin A Analogs, Including B-5-49
The stereochemistry of the amino acid residues in cyclosporin A is crucial for its conformation and biological activity. Therefore, stereoselective synthesis is paramount in the creation of its analogs. While the specific stereoselective synthesis of B-5-49 is not detailed in the available literature, general approaches for cyclosporin analogs are well-established.
The total synthesis of cyclosporin A and its analogs is a complex undertaking due to the presence of multiple chiral centers and N-methylated peptide bonds. karger.com A key challenge is the stereospecific synthesis of the unique MeBmt amino acid. karger.com
During the synthesis of the linear undecapeptide precursor, the coupling of N-methylated amino acids presents a significant hurdle due to steric hindrance. Specialized coupling reagents and conditions are often required to achieve efficient peptide bond formation without racemization. nih.gov
The final macrolactamization step, where the linear peptide is cyclized, is another critical point where stereocontrol is essential. The choice of the cyclization site is important; the bond between L-alanine-7 and D-alanine-8 is often selected as it involves two non-N-methylated amino acids, which facilitates the reaction. karger.com
Stereoselective pathways, such as those employing the Wittig reaction or organometallic reagents, have been developed to synthesize specific isomers of cyclosporin A analogs. google.com These methods allow for the controlled formation of features like the (E)-double bond in the MeBmt side chain. google.com The conditions of these reactions can be fine-tuned to control the stereoselectivity and the ratio of isomers produced. google.com
Precursor-Directed Biosynthesis of Cyclosporin Analogs
Precursor-directed biosynthesis is a powerful technique that leverages the natural biosynthetic machinery of the cyclosporin-producing fungus to create novel analogs. This method involves feeding the fungal culture with synthetic, non-natural amino acid precursors. jst.go.jp If the fungal enzymes, particularly the large multifunctional enzyme cyclosporin synthetase, exhibit some substrate promiscuity, they can incorporate the supplied precursor into the cyclosporin backbone in place of the natural amino acid. jst.go.jpresearchgate.net
This approach has been successfully used to introduce new amino acids at various positions in the cyclosporin ring. For example, by supplying DL-α-allylglycine, researchers have produced [Allylgly2]cyclosporin A. jst.go.jp Similarly, feeding the culture with L-β-cyclohexylalanine has led to the production of [MeCyclohexylala1]cyclosporin A. jst.go.jp Modifications at position 8 have also been achieved by substituting D-alanine with D-serine. jst.go.jp
The utility of this method depends on the tolerance of the cyclosporin synthetase for the unnatural precursor. While it is a more straightforward method than total chemical synthesis for generating certain analogs, its scope is limited by the substrate specificity of the biosynthetic enzymes. researchgate.net This technique represents a valuable tool for generating structural diversity in the cyclosporin family, potentially including analogs like B-5-49, although specific documentation for B-5-49's creation via this method is not available.
Design Principles for Modulating Analog Properties through Chemical Structure Variation
The design of cyclosporin A analogs is guided by the desire to modulate their biological properties, such as immunosuppressive activity, toxicity, and interactions with target proteins like cyclophilin. nih.gov Structure-activity relationship (SAR) studies have revealed key insights into how chemical variations influence these properties.
One of the primary goals in analog design has been to separate the immunosuppressive effects from other biological activities. The immunosuppressive action of cyclosporin A is mediated by the formation of a complex with cyclophilin, which then inhibits calcineurin. wikipedia.org Modifications to the amino acid residues in the "effector domain" of cyclosporin, which is involved in binding to calcineurin, can reduce or abolish immunosuppression while retaining cyclophilin binding.
For instance, research has shown that the side chains of amino acids at positions 4, 5, and 6 are important for the interaction with calcineurin. acs.org Alterations in this region can lead to non-immunosuppressive analogs. The analog B-5-49 has been noted to have less immunosuppressive activity than cyclosporin A. cambridge.org Studies have also shown that B-5-49 can displace radiolabeled cyclosporin A from parasite cyclophilin, indicating that it retains the ability to bind to this protein. nih.gov This suggests that the modifications in B-5-49 may affect its interaction with calcineurin more than its binding to cyclophilin.
The physical properties of the analogs, such as their conformation and membrane permeability, are also critical design considerations. The numerous N-methyl groups in cyclosporin A contribute to a conformation that shields the polar amide groups, allowing it to permeate cell membranes. acs.org Variations in the chemical structure can alter this "chameleonic" behavior, impacting the analog's bioavailability and ability to reach its intracellular targets. acs.org
The following table summarizes the effects of some chemical modifications on the properties of cyclosporin A analogs, based on general findings in the field.
| Modification Site | Type of Modification | Effect on Properties | Reference |
| Position 1 (MeBmt) | Alteration of the side chain | Can modulate immunosuppressive activity and toxicity. | tandfonline.com |
| Position 2 | Substitution of L-aminobutyric acid | Can influence immunosuppressive potency. | jst.go.jp |
| Position 4, 5, 6 | Modification of amino acid side chains | Can reduce or abolish immunosuppressive activity by affecting calcineurin binding. | acs.org |
| Position 8 | Substitution of D-alanine | Can be well-tolerated, allowing for the introduction of new functionalities. | jst.go.jp |
| N-methylation | Removal or addition of methyl groups | Alters conformation and membrane permeability. | acs.org |
The following table presents a comparison of the known biological activities of Cyclosporin A and its analog B-5-49.
| Compound | Immunosuppressive Activity | Interaction with Parasite Cyclophilin | Effect on Leishmania major in BALB/c mice (prophylactic) | Reference |
| Cyclosporin A | High | Binds | Enhances resistance | nih.govnih.govcambridge.org |
| B-5-49 | Lower than Cyclosporin A | Displaces Cyclosporin A from binding site | Enhances resistance (to a lesser degree than CsA) | nih.govnih.govcambridge.org |
Molecular Mechanisms of Action of Cyclosporin a Analog B 5 49
Interaction with Immunophilins: Cyclophilin Binding Dynamics
The initial and critical step in the mechanism of action for cyclosporin (B1163) A and its analogs is the binding to a family of intracellular proteins known as immunophilins, specifically the cyclophilins (CyP). wikipedia.org These proteins are ubiquitously expressed and possess enzymatic activity. nih.gov The immunosuppressive action of CsA is contingent upon the formation of a drug-immunophilin complex. cambridge.orgnih.gov
Research conducted on the tapeworm Hymenolepis microstoma has provided direct evidence of B-5-49's ability to engage with cyclophilin. In a competitive binding assay using radiolabeled [H3]-CsA, the analog B-5-49 was shown to effectively displace CsA from both crude parasite cytosolic cyclophilin and affinity-purified cyclophilin. cambridge.orgnih.gov In the same study, other analogs, cyclosporin H (CsH) and CsA-acetate, had no effect, highlighting the specific nature of the B-5-49 interaction with the cyclophilin binding site. cambridge.orgnih.gov This finding demonstrates that B-5-49 is a bioactive analog that recognizes and binds to the same site on cyclophilin as its parent compound, CsA. cambridge.orgnih.gov The binding affinities of various CsA analogs and their metabolites have been shown to correlate well with their immunosuppressive activities in vitro. nih.govresearchgate.net
Specificity for Cyclophilin Isoforms (e.g., CyP-A, CyP-B, CyP-D)
Humans have at least 16 known cyclophilin isoforms, with cyclophilin A (CypA) being the most abundant cytosolic member and the primary receptor for CsA's immunosuppressive effects. nih.gov Other isoforms like cyclophilin B (CypB) and cyclophilin D (CypD) are located in the endoplasmic reticulum and mitochondria, respectively, and are implicated in different cellular processes. nih.gov
While B-5-49 has been confirmed to bind to cyclophilins from parasitic organisms, cambridge.orgnih.gov specific research detailing its binding affinity and specificity across the spectrum of human cyclophilin isoforms (Cyp-A, Cyp-B, Cyp-D) is not extensively documented in the available literature. However, the canonical immunosuppressive pathway initiated by CsA is mediated predominantly through the formation of a complex with CypA. wikipedia.orgasm.org Analogs that exert similar immunosuppressive effects are expected to share this primary interaction.
Peptidyl-Prolyl Cis-Trans Isomerase (PPIase) Inhibition Activity
Cyclophilins possess enzymatic activity as peptidyl-prolyl cis-trans isomerases (PPIase), which catalyzes the isomerization of proline residues in proteins, a rate-limiting step in protein folding. plos.orgiiarjournals.org The binding of CsA to the active site of cyclophilin potently inhibits this PPIase activity. iiarjournals.orgmdpi.com
Although specific IC50 values for B-5-49's inhibition of PPIase are not detailed in the reviewed studies, its demonstrated ability to competitively displace CsA from the cyclophilin binding pocket strongly implies that it also functions as an inhibitor of PPIase activity. cambridge.orgnih.gov The inhibition of this enzymatic function is a direct consequence of the ligand occupying the enzyme's active site. However, it is widely accepted that the immunosuppressive action of cyclosporins does not stem from PPIase inhibition itself, but rather from the subsequent actions of the newly formed drug-cyclophilin complex. wikipedia.org
Interactive Table 1: Cyclophilin Interaction Profile
| Compound | Target | Binding Activity | PPIase Inhibition | Key Finding |
| Cyclosporin A (Parent) | Cyclophilin A (CypA) | High-affinity binding | Potent inhibitor | Forms an immunosuppressive complex. wikipedia.orgjkaoms.org |
| Cyclosporin A Analog B-5-49 | Parasite Cyclophilin | Competitively binds, displacing CsA. cambridge.orgnih.gov | Implied by competitive binding. | Confirmed as a bioactive, cyclophilin-binding analog. cambridge.orgnih.gov |
Inhibition of Calcineurin Phosphatase Activity by the Cyclophilin-Analog Complex
The cornerstone of cyclosporin-induced immunosuppression is the inhibition of calcineurin, a crucial calcium-calmodulin-dependent serine/threonine phosphatase. wikipedia.orgfrontierspartnerships.org Importantly, CsA alone does not inhibit calcineurin. The inhibitory action is exerted by the gain-of-function heterodimeric complex formed between CsA and cyclophilin A. jkaoms.orgsemanticscholar.org This complex binds to calcineurin, physically obstructing its phosphatase active site and preventing it from acting on its substrates. wikipedia.orgjci.org
Downstream Signaling Pathway Modulation in Immune Cells
The inhibition of calcineurin by the immunophilin-drug complex sets off a cascade of downstream events within immune cells, particularly T-lymphocytes, culminating in the suppression of an immune response. jkaoms.orgfrontierspartnerships.org
Nuclear Factor of Activated T-cells (NFAT) Dephosphorylation Blockade
A primary substrate of calcineurin in T-cells is the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors. jci.orgnih.gov In resting T-cells, NFAT is heavily phosphorylated and resides in the cytoplasm. nih.gov Upon T-cell receptor activation, a rise in intracellular calcium activates calcineurin, which then dephosphorylates NFAT. wikipedia.org This dephosphorylation exposes a nuclear localization signal, leading to NFAT's translocation into the nucleus, where it can activate gene transcription. nih.govashpublications.org
By inhibiting calcineurin, the B-5-49-cyclophilin complex is expected to block this critical dephosphorylation step. frontierspartnerships.orgnih.gov As a result, NFAT remains phosphorylated in the cytoplasm, unable to translocate to the nucleus and initiate the transcription of target genes essential for T-cell activation and proliferation. ashpublications.orgfrontiersin.org
Impact on Cytokine Gene Transcription (e.g., IL-2, IFN-γ, IL-4)
Once in the nucleus, NFAT acts as a master regulator, controlling the expression of numerous genes involved in the immune response, most notably those for key cytokines. semanticscholar.orgnih.gov The transcription of Interleukin-2 (IL-2), a potent T-cell growth factor, is highly dependent on NFAT. frontiersin.orgbmctoday.net Additionally, NFAT influences the production of other pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and the Th2-associated cytokine Interleukin-4 (IL-4). semanticscholar.orgnih.gov
The blockade of NFAT nuclear translocation by the B-5-49-cyclophilin-calcineurin pathway effectively prevents the transcription of these cytokine genes. semanticscholar.orgfrontiersin.org The resulting reduction in IL-2, IFN-γ, and IL-4 production is the ultimate molecular outcome that accounts for the immunosuppressive effect, preventing the clonal expansion and effector function of T-lymphocytes that drive transplant rejection and autoimmune responses. semanticscholar.orgbmctoday.net
Interactive Table 2: Downstream Signaling Cascade of Cyclosporin Analogs
| Step | Mechanism | Target Molecule | Effect of B-5-49 (Inferred from CsA) |
| 1. Complex Formation | Drug binds to immunophilin. | Cyclophilin A | Forms B-5-49-CypA complex. |
| 2. Enzyme Inhibition | Drug-immunophilin complex binds and inhibits phosphatase. | Calcineurin | Inhibition of phosphatase activity. |
| 3. Signal Blockade | Calcineurin is unable to dephosphorylate its substrate. | NFAT | NFAT remains phosphorylated in the cytoplasm. |
| 4. Gene Repression | Transcription factor cannot enter the nucleus. | Cytokine Genes (IL-2, IFN-γ, IL-4) | Transcription is suppressed. |
Structure Activity Relationship Sar Studies of Cyclosporin a Analog B 5 49
Correlation of Chemical Structure with Immunosuppressive Potency
The immunosuppressive activity of cyclosporin (B1163) A is intrinsically linked to its three-dimensional structure and the specific amino acid residues that constitute its macrocycle. The molecule can be understood as having two primary functional domains: a "binding domain" that interacts with cyclophilin and an "effector domain" that, once complexed with cyclophilin, interacts with calcineurin. nih.gov
Modifications to the amino acid residues in either of these domains can dramatically alter immunosuppressive potency. The effector domain, which involves side chains of residues in positions 4, 5, and 6, is particularly critical for the interaction with calcineurin. nih.gov Alterations in this region can lead to analogs that bind effectively to cyclophilin but whose complex fails to inhibit calcineurin, thus rendering them non-immunosuppressive. nih.gov For instance, while B-5-49 is noted to be a non-immunosuppressive analog, its specific structural modifications leading to this profile are not detailed in the provided literature. However, the general principle is that changes to key residues disrupt the composite surface that binds to calcineurin. nih.goviucr.org
Table 1: Relationship between Structural Modifications and Immunosuppressive Activity This table is generated based on general findings for cyclosporin analogs, as specific data for B-5-49 was not available.
| Modification Area | Effect on Target Interaction | Resulting Immunosuppressive Potency | Example Principle |
|---|---|---|---|
| Effector Domain (Residues 4, 5, 6) | Preserves Cyclophilin A binding but prevents Calcineurin inhibition. nih.gov | Reduced or Abolished. nih.gov | Analogs that bind CypA but do not inhibit T-cell activation. |
| Cyclophilin-Binding Domain | Reduces or prevents binding to Cyclophilin A. iucr.org | Reduced or Abolished. iucr.org | Analogs with low affinity for the primary intracellular receptor. |
Structural Determinants for Non-Immunosuppressive Biological Activities
The dissociation of immunosuppression from cyclophilin binding has opened avenues for exploring other therapeutic applications of cyclosporin analogs. nih.gov Non-immunosuppressive derivatives, such as B-5-49, have been investigated for a range of activities including antiparasitic, antiviral, and antifungal effects. nih.govacs.orgnih.gov The structural basis for these activities lies in the fact that cyclophilins are a ubiquitous class of proteins involved in various cellular processes beyond T-cell activation, including protein folding and trafficking. nih.gov
By binding to cyclophilins, non-immunosuppressive analogs can still modulate these other pathways. For example, the antifungal activity of some analogs against Cryptococcus neoformans is mediated through the inhibition of fungal cyclophilin A and calcineurin homologs, identifying calcineurin as a viable antifungal target. nih.govasm.org Similarly, certain non-immunosuppressive analogs inhibit HIV replication, an effect mediated by their interaction with cyclophilin A, which is incorporated into the HIV-1 virion. pnas.org The activity of B-5-49 in enhancing resistance to Leishmania major suggests a mechanism involving the modulation of host immune cells or direct effects on the parasite, mediated by cyclophilin binding without triggering systemic immunosuppression. nih.govfrontiersin.org
These findings underscore a key structural principle: the core cyclosporin scaffold provides access to cyclophilin-mediated pathways, while specific peripheral modifications dictate which downstream effect (e.g., calcineurin inhibition vs. antiviral action) is elicited.
Computational Modeling and Molecular Dynamics in SAR Analysis (e.g., Docking Studies)
Computational methods are indispensable tools for elucidating the complex SAR of cyclosporin analogs. Molecular dynamics (MD) simulations and docking studies provide insights into the conformational dynamics, target binding, and membrane permeability that govern biological activity. nih.govnih.govmdpi.com
A critical aspect of cyclosporin's function is its ability to adopt different conformations in different environments. nih.govacs.org In aqueous solutions, it tends to adopt an "open" conformation where polar groups are exposed, whereas in a hydrophobic environment like a cell membrane or when bound to cyclophilin, it assumes a more "closed" conformation with internal hydrogen bonds. nih.govacs.org MD simulations have been crucial in studying this conformational flexibility and the structural transitions that occur as the molecule permeates cell membranes to reach its intracellular target, cyclophilin. nih.govmdpi.com
Docking studies are used to predict and analyze the binding modes of cyclosporin analogs within the active site of cyclophilin. nih.gov These models can help rationalize why certain modifications enhance or diminish binding affinity. For example, computer graphics modeling has been used to visualize how analogs with smaller side chains at key positions bind to cyclophilin A. pnas.org Furthermore, MD simulations of the analog-cyclophilin complex can be used to assess its stability and to calculate binding free energies, offering a theoretical correlation with experimental data. nih.gov While specific computational studies on B-5-49 are not prominent in the literature, these established methodologies are the standard approach to rationalize the SAR of any novel cyclosporin analog.
Influence of Specific Amino Acid Modifications on Target Interaction
The biological profile of a cyclosporin analog is exquisitely sensitive to modifications at specific amino acid positions. The extensive research on CsA has created a detailed map of how changes to each residue can influence its interactions with cyclophilin and calcineurin. nih.gov
Residue 1 (MeBmt): This unusual amino acid is critical. Modifications to its side chain can significantly impact the interaction of the CsA-CypA complex with calcineurin. iucr.org For instance, the E-isomer of ISA247 (voclosporin), which has a modified butenyl side chain at this position, exhibits a better fit against the hydrophobic surface of calcineurin, leading to enhanced immunosuppressive potency compared to CsA. iucr.org
Residue 2: Changes at this position can affect both immunosuppressive and antifungal activities. nih.gov
Residues 4 and 6: These residues are part of the effector loop. nih.gov Modifications here, such as replacing MeLeu with MeAla at position 6, can result in analogs that bind well to cyclophilin but are not immunosuppressive. pnas.orgsemanticscholar.org This demonstrates the separation of binding and effector functions.
Residue 8: This position is more tolerant to substitutions, and biosynthetic approaches have been used to create analogs with new amino acids at this position. tandfonline.com
Residue 11: The stereochemistry at this position is crucial. Cyclosporin H, which differs from CsA only in the configuration of the MeVal at position 11 (D-MeVal instead of L-MeVal), is devoid of immunosuppressive activity. nih.gov
The non-immunosuppressive nature of B-5-49 is a direct result of one or more such modifications that disrupt the ternary complex formation with calcineurin while likely preserving an affinity for cyclophilin sufficient to mediate its other biological effects.
Table 2: Summary of Amino Acid Modifications and Their Functional Impact This table is generated based on general findings for cyclosporin analogs, as specific data for B-5-49 was not available.
| Residue Position | Amino Acid in CsA | Example Modification | Impact on Target Interaction & Activity | Reference |
|---|---|---|---|---|
| 1 | MeBmt | Modified butenyl side chain (e.g., Voclosporin) | Enhances binding of the complex to calcineurin, increasing immunosuppression. | iucr.org |
| 4 | MeLeu | Hydroxylation (e.g., (γ-OH)MeLeu4-Cs) | Reduces immunosuppression while retaining antifungal activity by inhibiting fungal calcineurin. | nih.govasm.org |
| 6 | MeLeu | Substitution with MeAla | Abolishes calcineurin inhibition, resulting in a non-immunosuppressive analog. | nih.govpnas.org |
Immunomodulatory Research of Cyclosporin a Analog B 5 49 in Preclinical Models
Differential Effects on T-Lymphocyte Activation in in vitro and in vivo Systems (Non-Human)
The cyclosporin (B1163) A analog B-5-49, much like its parent compound, exhibits complex and often differential effects on T-lymphocyte activation. In preclinical models, its impact is heavily dependent on the concentration used and the specific context of the immune response being studied.
High concentrations of cyclosporin A and its analogs are well-established for their immunosuppressive properties, primarily through the inhibition of T-cell activation. researchgate.netnih.gov This is achieved by binding to the intracellular protein cyclophilin, forming a complex that in turn inhibits calcineurin. google.comxiahepublishing.com The inhibition of calcineurin, a calcium and calmodulin-dependent serine-threonine phosphatase, prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT). xiahepublishing.combmj.com Consequently, the transcription of key cytokine genes essential for T-cell proliferation and activation, such as Interleukin-2 (IL-2), is blocked. mdpi.comsemanticscholar.orgekb.eg This mechanism effectively curtails the clonal expansion of T-lymphocytes, a cornerstone of adaptive immunity.
Conversely, studies have revealed that low concentrations of cyclosporin A and its analogs can have paradoxical, immunostimulatory effects on T-lymphocytes. researchgate.netnih.gov Research has shown that low-dose cyclosporin A can, under certain conditions, activate cell-mediated immune responses. frontiersin.org For instance, in murine models, low-dose treatment has been associated with an increase in pro-inflammatory cytokines like Interferon-gamma (IFN-γ), which is a key product of activated T-cells. nih.govfrontiersin.org This suggests a differential regulation of T-cell signaling pathways at varying concentrations of the compound.
In vivo studies have further illustrated these differential effects. While high doses of cyclosporin A effectively prevent allograft rejection by suppressing T-cell responses, very low doses have been observed to accelerate allograft skin rejection in mice. mdpi.comfrontiersin.org This accelerated rejection was linked to an increase in T-cell-derived cytokines, highlighting a shift from immunosuppression to immunoactivation at lower concentration ranges. mdpi.com
Modulation of Specific Immune Cell Subsets (e.g., Macrophages, B Cells, Dendritic Cells)
The immunomodulatory actions of cyclosporin A and its analog B-5-49 extend beyond T-lymphocytes, influencing a range of other critical immune cell subsets.
Macrophages: Cyclosporin A has been shown to reduce the production of pro-inflammatory cytokines by macrophages. nih.gov This can dampen the inflammatory environment and modulate the subsequent adaptive immune response, as macrophages are key antigen-presenting cells (APCs).
B-Cells: The effect on B-lymphocytes appears to be multifaceted. Cyclosporin A can directly inhibit the proliferative response of B-cells to certain stimuli. nih.gov In vitro studies have demonstrated that cyclosporin A suppresses the polyclonal proliferative response of B-cells to anti-immunoglobulin antibodies at concentrations significantly lower than those needed to inhibit lipopolysaccharide-induced B-cell proliferation. nih.gov This suggests a selective effect on B-cell activation pathways. nih.gov Furthermore, since B-cell activation is often dependent on T-cell help, the inhibition of T-lymphocytes by cyclosporin A indirectly suppresses B-cell function and antibody production. frontiersin.org
Paradoxical Immunomodulatory Effects of Varying Concentrations in Experimental Models
A striking feature of cyclosporin A and its analogs, including B-5-49, is the paradoxical nature of their immunomodulatory effects at different concentrations, a phenomenon consistently observed in experimental models. researchgate.netnih.gov
High concentrations reliably induce immunosuppression by inhibiting T-cell activation and proliferation. researchgate.net This dose-dependent inhibition of lymphocyte proliferation is a well-documented effect. ekb.eg However, at low or even ultra-low concentrations, the opposite effect, immunostimulation, can occur. researchgate.netnih.gov
One of the earliest observations of this paradox was the finding that low-dose cyclosporin A could switch an immune response from a humoral (antibody-mediated) to a cell-mediated mode. frontiersin.org In murine models of skin allografts, mice treated with therapeutic (high) doses of cyclosporin A showed no rejection, whereas mice treated with consecutive minimal doses exhibited premature and acute graft rejection. mdpi.com This rejection was associated with an increase in the levels of pro-inflammatory cytokines such as IL-2, IL-12, IFN-γ, and TNF-α. mdpi.comfrontiersin.org
This paradoxical effect is also evident in the context of autoimmune models. While high-dose cyclosporin A can be used to treat autoimmune diseases, low doses have been reported to aggravate such conditions in some experimental settings. nih.gov These findings underscore that the immunological outcome of treatment with cyclosporin A analogs is not linear and is highly dependent on the concentration administered.
The table below summarizes the concentration-dependent effects observed in preclinical models:
| Concentration | Primary Effect on T-Cells | Effect on Allograft Rejection (Murine Model) | Pro-inflammatory Cytokine Production |
| High | Inhibition of activation and proliferation | Prevention/Delay | Decreased (e.g., IL-2) |
| Low | Activation/Stimulation | Acceleration | Increased (e.g., IFN-γ, TNF-α) |
Impact on Innate and Adaptive Immune Responses
The immunomodulatory effects of cyclosporin A and its analog B-5-49 encompass both the innate and adaptive arms of the immune system.
Innate Immunity: The innate immune system, the body's first line of defense, is significantly modulated by cyclosporin A. As discussed, the compound affects key innate immune cells, including macrophages and dendritic cells. nih.gov By altering their cytokine production and maturation status, cyclosporin A can shape the initial response to pathogens or tissue damage. nih.govnih.gov For instance, the inhibition of pro-inflammatory cytokine release from macrophages can limit the extent of initial inflammation. nih.gov Furthermore, cyclosporin A has been shown to inhibit the release of mitochondrial factors that stimulate the production of type 1 interferons by innate immune cells, a crucial component of the antiviral response. nih.gov In some murine studies, low-dose cyclosporin A was found to activate innate immunity when compared to high-dose treatment. nih.govfrontiersin.org
Adaptive Immunity: The impact on adaptive immunity is a direct consequence of its effects on T- and B-lymphocytes and the antigen-presenting cells that activate them. The primary mechanism of high-dose cyclosporin A is the suppression of adaptive immunity, particularly T-cell mediated responses, which is fundamental to its use in preventing organ transplant rejection. researchgate.netxiahepublishing.com By inhibiting T-cell activation, it prevents the generation of effector T-cells and memory cells. mdpi.com The modulation of DC function further impairs the priming of naive T-cells, a critical step in initiating an adaptive immune response. nih.govnih.gov Conversely, the paradoxical immunostimulatory effects of low-dose cyclosporin A can lead to an enhancement of adaptive immune responses, as seen in the accelerated allograft rejection models driven by activated T-cells. mdpi.comfrontiersin.org
The interplay between the innate and adaptive immune systems is crucial, and the modulation of innate cells by cyclosporin A has a cascading effect on the subsequent adaptive response. nih.govdovepress.com
| Immune System Branch | Key Cells Affected | Predominant Effect of High-Dose Cyclosporin A | Predominant Effect of Low-Dose Cyclosporin A |
| Innate Immunity | Macrophages, Dendritic Cells, Neutrophils | Reduced pro-inflammatory cytokine production, Impaired DC maturation | Activation |
| Adaptive Immunity | T-Lymphocytes, B-Lymphocytes | Inhibition of T-cell activation and proliferation, Indirect inhibition of B-cells | Stimulation of cell-mediated immunity |
Anti Infective Research on Cyclosporin a Analog B 5 49 in Preclinical Models
Antiparasitic Activity in Experimental Murine Models
The primary body of research on the antiparasitic effects of cyclosporin (B1163) A analog B-5-49 has centered on protozoan and helminth infections in laboratory models.
Efficacy against Leishmania major in BALB/c Mice
Investigations into the effect of the cyclosporin A analog B-5-49 on Leishmania major have been conducted in the highly susceptible BALB/c mouse model. In vitro assessments showed that B-5-49 exhibited significant toxicity toward L. major, but only at high concentrations (greater than 25 micrograms/ml). nih.gov At lower concentrations that more closely mimic physiologically achievable levels (5 and 10 micrograms/ml), no growth-inhibitory effect was observed. nih.gov
The key findings from in vivo studies relate to the prophylactic administration of the compound. Prophylactic treatment with the B-5-49 analog was effective in enhancing resistance to L. major infection in BALB/c mice, although its effect was somewhat less pronounced than that of cyclosporin A. nih.gov Mice treated prophylactically starting one day before infection did not develop the typical ulcerated cutaneous lesions. nih.gov Instead, only some footpad swelling was noted 10 to 14 days post-infection. These mice developed a sustained delayed-type hypersensitivity (DTH) response and were resistant to subsequent challenges with virulent L. major. nih.gov
Conversely, when B-5-49 was administered to mice with established L. major lesions, no therapeutic benefit was observed. In fact, some exacerbation of lesion development and disease progression was noted under these conditions. nih.gov
| Experimental Setting | Key Observation | Outcome |
|---|---|---|
| In vitro Assay (>25 µg/ml) | Direct exposure of L. major to high concentrations of B-5-49. | Significant toxicity to the parasite observed. nih.gov |
| In vitro Assay (5-10 µg/ml) | Direct exposure of L. major to physiologically relevant concentrations of B-5-49. | No growth-inhibitory effect observed. nih.gov |
| In vivo Murine Model (Prophylactic Treatment) | BALB/c mice treated with B-5-49 for 7 consecutive days, starting 1 day before infection. | Enhanced resistance to infection; ulcerated lesions did not develop. nih.gov |
| In vivo Murine Model (Treatment of Established Lesions) | B-5-49 administered to BALB/c mice with existing L. major lesions. | No beneficial effect; potential for disease exacerbation. nih.gov |
Effects on Cryptosporidium parvum Growth in vitro
A review of published scientific literature did not yield specific research findings on the in vitro effects of this compound on the growth of Cryptosporidium parvum.
Impact on Other Parasitic Infections (e.g., Paragonimus miyazakii, Hymenolepis)
A review of published scientific literature did not yield specific research findings regarding the impact of this compound on infections with Paragonimus miyazakii or species of Hymenolepis.
Antifungal Effects in Murine Infection Models (e.g., Cryptococcus neoformans)
A review of published scientific literature did not yield specific research findings on the antifungal effects of this compound in murine models of Cryptococcus neoformans infection.
Antiviral Investigations in in vitro Cellular Assays
A review of published scientific literature did not yield specific research findings from in vitro cellular assays investigating the antiviral activity of this compound.
Mechanisms of Antimicrobial Action Beyond Calcineurin Inhibition
The antimicrobial action of this compound appears to extend beyond the canonical mechanism of calcineurin inhibition, particularly in the context of parasitic infections. Research on Leishmania major indicates that B-5-49 is not directly toxic or inhibitory to the parasite at physiologically relevant concentrations. nih.gov The observed prophylactic effect in BALB/c mice is therefore not attributed to a direct antiparasitic action.
Instead, evidence suggests that the compound's efficacy stems from its ability to modulate the host's immune response. It is proposed that B-5-49 is effective in altering the induction stage of the immune response towards the parasite in a way that permits the development of a protective immunity, a mechanism distinct from direct pathogen targeting via calcineurin inhibition. nih.gov
Advanced Preclinical Research Applications of Cyclosporin a Analog B 5 49
Exploration of Novel Therapeutic Pathways in Experimental Disease Models (Non-Human)
The principal application of cyclosporin (B1163) A analog B-5-49 in preclinical research has been in the investigation of host response to parasitic infections, most notably in experimental models of cutaneous leishmaniasis. A pivotal study explored the effects of B-5-49 and its parent compound, cyclosporin A, on Leishmania major infection in the highly susceptible BALB/c mouse model.
In this non-human experimental disease model, prophylactic treatment with the B-5-49 analog of CsA was shown to be effective in enhancing resistance to L. major infection, although to a somewhat lesser extent than CsA itself. researchgate.net A significant finding from this research was that prophylactic administration of B-5-49 to BALB/c mice, starting one day before infection with L. major, led to a state of enhanced resistance. researchgate.net This was a surprising outcome, as treatment of animals with already established lesions did not show any beneficial effect and, in some cases, even exacerbated the disease. researchgate.net
The mice treated prophylactically with B-5-49 did not develop the typical ulcerated cutaneous lesions associated with severe leishmaniasis in this susceptible strain. researchgate.net These findings suggest that B-5-49, similar to CsA, may modulate the initial stages of the immune response to the parasite, thereby facilitating the development of a protective immunity. researchgate.net The study highlighted that the protective effect was not due to direct toxicity of the drug on the parasite at physiologically relevant concentrations. researchgate.net
Detailed research findings from these experimental models are summarized in the table below:
| Experimental Model | Compound | Key Findings in Prophylactic Treatment | Reference |
| Leishmania major infection in BALB/c mice | Cyclosporin A analog B-5-49 | Enhanced resistance to infection, prevented development of ulcerated cutaneous lesions. | researchgate.net |
| Leishmania major infection in BALB/c mice | Cyclosporin A | Majority of mice did not develop ulcerated lesions, showed sustained DTH, and were resistant to further challenge. | researchgate.net |
This exploration in a non-human disease model has been instrumental in demonstrating that cyclosporin analogs like B-5-49 can have paradoxical, yet beneficial, effects on the immune system's ability to control certain pathogens, paving the way for exploring novel therapeutic pathways that are not solely dependent on direct antimicrobial action.
Role as a Research Tool in Mechanistic Immunology and Cell Biology
The use of this compound as a research tool is intrinsically linked to its comparative application alongside cyclosporin A. By comparing the effects of these two compounds, researchers have been able to probe the mechanisms underlying the host's immune response, particularly in the context of parasitic infections. The finding that prophylactic treatment with B-5-49 could enhance resistance to Leishmania major suggests that its mechanism of action involves the modulation of the host's immune system rather than direct toxicity to the parasite. researchgate.net
This has positioned B-5-49 as a valuable tool for dissecting the early immunological events that determine the outcome of an infection. The differential efficacy between B-5-49 and cyclosporin A, with B-5-49 being slightly less effective, provides a basis for investigating the specific structural features of cyclosporin analogs that are critical for their immunomodulatory effects. researchgate.net
In the context of mechanistic immunology, the use of B-5-49 helps to address fundamental questions about T-cell dependent immune responses. The observation that a supposedly immunosuppressive agent can enhance resistance points to a complex mechanism, possibly involving the differential regulation of T-helper cell subsets or the suppression of a specific subset of T-cells that may be detrimental to the host's defense against Leishmania. While the precise molecular targets of B-5-49 have not been extensively characterized, its utility lies in its ability to create a perturbed immunological state that can be studied to understand the normal functioning of the immune system.
The application of B-5-49 in these studies underscores its role as a chemical probe to explore the intricate balance of immune activation and suppression that governs the host-pathogen relationship.
In Vitro Studies on Cellular Uptake and Intracellular Localization
Despite its application in in vivo preclinical models, there is a notable absence of published research data regarding the in vitro cellular uptake and intracellular localization of this compound. Comprehensive searches of scientific literature and databases have not yielded any studies specifically investigating how B-5-49 enters cells, its rate of uptake, or its distribution within subcellular compartments.
For cyclosporin A and other analogs, such studies are crucial for understanding their mechanism of action, as their primary targets, the cyclophilins, are intracellular proteins. nih.govresearchgate.net The lipophilicity and structure of cyclosporin analogs significantly influence their ability to cross the plasma membrane and their subsequent accumulation in different cellular compartments. nih.govacs.org For instance, some analogs have been designed to be cell-impermeable to specifically study the effects of inhibiting extracellular cyclophilins. nih.govnih.gov
The lack of data for B-5-49 in this area represents a significant gap in our understanding of this particular analog. Without information on its cellular pharmacokinetics, it is challenging to fully interpret the results from in vivo studies and to elucidate its precise mechanism of action at the cellular and molecular level. Future research focusing on the in vitro characterization of B-5-49's interaction with cells would be invaluable for a more complete understanding of its biological effects.
Biotransformation and Metabolic Fate of Cyclosporin a Analog B 5 49 in Preclinical Systems
Identification of Biotransformation Products in Animal Models
No studies identifying the biotransformation products of cyclosporin (B1163) A analog B-5-49 in any animal models have been published.
Enzymatic Pathways Involved in Metabolic Conversion
There is no available information detailing the specific enzymatic pathways, such as cytochrome P450 isoenzymes or other metabolic routes, responsible for the conversion of cyclosporin A analog B-5-49.
Impact of Metabolism on Biological Activity
The relationship between the metabolism of this compound and its biological activity has not been elucidated in published research.
Q & A
Basic Research Questions
Q. What are the key structural modifications distinguishing cyclosporin A analog B-5-49 from cyclosporin A, and how do these influence its biochemical properties?
- Cyclosporin analogs are typically differentiated by amino acid substitutions at specific positions. For example, cyclosporin B-5-49 likely modifies residues critical for cyclophilin binding or calcineurin inhibition, as seen in other analogs where substitutions at position 1 (e.g., desoxy-N-methyl-Bmt) or position 2 alter immunosuppressive activity . Structural characterization using NMR or X-ray crystallography can identify these modifications, as demonstrated in studies of cyclosporin A bound to cyclophilin, where conformational changes in the bound state were mapped .
Q. What experimental models are suitable for preliminary evaluation of B-5-49's biological activity?
- In vivo murine models, such as BALB/c mice infected with Leishmania major, have been used to assess immunomodulatory effects. Prophylactic administration of B-5-49 enhanced resistance to infection, suggesting utility in studying parasitic diseases . Key metrics include parasite load quantification (e.g., qPCR), cytokine profiling (e.g., Th1/Th2 balance), and histopathological analysis of lesion resolution.
Q. How can researchers optimize synthetic protocols for B-5-49?
- Cyclosporin biosynthesis relies on the non-ribosomal peptide synthetase (NRPS) CySyn, which incorporates substrate-specific amino acids. In vitro reconstitution of CySyn activity allows substitution of precursor amino acids to generate analogs. Position 2 and 8 show lower substrate specificity, enabling targeted modifications . N-methylation is critical for cyclization; subinhibitory AdoMet concentrations or analogs like sinefungin can reduce methylation, aiding in the production of partially desmethylated derivatives .
Advanced Research Questions
Q. How does B-5-49's mechanism of action differ from non-immunosuppressive cyclosporin analogs (e.g., NIM811 or SDZ PSC 833) in modulating host-pathogen interactions?
- Unlike non-immunosuppressive analogs that target mitochondrial permeability transition pores (e.g., neuroprotection in traumatic brain injury ), B-5-49 enhances resistance to Leishmania major by modulating T-cell responses. Comparative studies using calcineurin inhibition assays and Cyp-binding affinity measurements (e.g., surface plasmon resonance) can clarify mechanistic divergence .
Q. What strategies resolve contradictions in B-5-49's dual role as an immunomodulator and potential immunosuppressant?
- Dose-dependent effects are critical: low doses of cyclosporin analogs may enhance pro-inflammatory cytokines, while high doses suppress T-cell activation. Transcriptomic profiling (e.g., RNA-seq) of treated immune cells can identify threshold concentrations where immunomodulation shifts to immunosuppression . Additionally, isoform-specific cyclophilin interactions (e.g., CypB in HCV replication ) may explain context-dependent activity.
Q. How can structural insights from cyclosporin A/cyclophilin complexes inform the design of B-5-49 derivatives with enhanced specificity?
- NMR studies of cyclosporin A bound to cyclophilin revealed a β-turn conformation critical for binding. Molecular dynamics simulations can predict how B-5-49's substitutions alter this interaction. For instance, residues with NOEs to cyclophilin (e.g., MeBmt1, Abu2) are potential targets for mutagenesis to improve affinity or reduce off-target effects .
Q. What methodologies validate the functional impact of B-5-49's N-methylation pattern on stability and bioactivity?
- Mass spectrometry (e.g., MALDI-TOF) quantifies methylation sites, while enzymatic assays with CySyn variants (e.g., N-MTase domain mutants) assess methylation efficiency . Bioactivity correlation is tested via cytotoxicity assays (e.g., T-cell proliferation inhibition) and pharmacokinetic studies in animal models to evaluate oral bioavailability, a challenge for cyclic peptides .
Methodological Considerations
- Data Contradiction Analysis : Discrepancies in B-5-49's effects across studies may arise from differences in model systems (e.g., murine vs. humanized models) or assay conditions (e.g., serum protein interference). Standardized protocols for dose regimens and endpoint measurements are essential .
- Advanced Structural Tools : Cryo-EM or hydrogen-deuterium exchange mass spectrometry (HDX-MS) can map B-5-49's interactions with cyclophilins or calcineurin at atomic resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
